Cas no 60509-75-3 (2-(Tert-butylamino)-2-phenylacetonitrile)

2-(Tert-butylamino)-2-phenylacetonitrile structure
60509-75-3 structure
Product Name:2-(Tert-butylamino)-2-phenylacetonitrile
CAS No:60509-75-3
MF:C12H16N2
MW:188.268842697144
CID:497322
Update Time:2023-08-03

2-(Tert-butylamino)-2-phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-[(1,1-dimethylethyl)amino]-
    • alpha-cyano-N-tert-butylbenzylamine
    • 2-(tert-butylamino)-2-phenylacetonitrile
    • alpha-(tert-Butylamino)benzeneacetonitrile
    • 2-(Tert-butylamino)-2-phenylacetonitrile
    • Inchi: 1S/C12H16N2/c1-12(2,3)14-11(9-13)10-7-5-4-6-8-10/h4-8,11,14H,1-3H3
    • InChI Key: GIVHIYFKZQXZMH-UHFFFAOYSA-N
    • SMILES: N(C(C#N)C1C=CC=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 188.131
  • Monoisotopic Mass: 188.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.8
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